molecular formula C19H21N3O5 B11118964 3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 324014-75-7

3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B11118964
CAS No.: 324014-75-7
M. Wt: 371.4 g/mol
InChI Key: DFGQZLRIRIVPAE-SRZZPIQSSA-N
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Description

3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a synthetic organic compound with the molecular formula C17H18N2O4. It is known for its unique chemical structure, which includes methoxy groups and a benzylidene hydrazine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of 3,4-dimethoxybenzenamine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzylidene hydrazine moiety can be reduced to form hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and benzylidene hydrazine groups play a crucial role in its biological activity. It may interact with enzymes or receptors, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxy-N-(3-methoxybenzylidene)benzohydrazide
  • 3,4-Dimethoxy-N-(2,3,4-trimethoxybenzylidene)benzohydrazide
  • 3,4-Dimethoxy-N-(4-methylbenzylidene)benzohydrazide

Uniqueness

3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific combination of methoxy groups and benzylidene hydrazine moiety

Properties

CAS No.

324014-75-7

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C19H21N3O5/c1-25-15-7-4-13(5-8-15)11-21-22-18(23)12-20-19(24)14-6-9-16(26-2)17(10-14)27-3/h4-11H,12H2,1-3H3,(H,20,24)(H,22,23)/b21-11+

InChI Key

DFGQZLRIRIVPAE-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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